Hexafluoroaluminate(3-)

energetic materials counterion stability DFT thermal decomposition

Hexafluoroaluminate(3-) (AlF₆³⁻, CAS 21340-03-4) is a triply charged perfluorometallate anion belonging to the octahedral fluoroanion family. With a molecular weight of 140.97 g/mol and a formal charge of −3, it represents the highest-charged member among commonly encountered octahedral fluoroanions.

Molecular Formula AlF6-3
Molecular Weight 140.971957 g/mol
CAS No. 21340-03-4
Cat. No. B1257162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroaluminate(3-)
CAS21340-03-4
Molecular FormulaAlF6-3
Molecular Weight140.971957 g/mol
Structural Identifiers
SMILESF[Al-3](F)(F)(F)(F)F
InChIInChI=1S/Al.6FH/h;6*1H/q+3;;;;;;/p-6
InChIKeySEGUCIUJQMRTGG-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexafluoroaluminate(3-) CAS 21340-03-4 – Procurement-Relevant Baseline and In-Class Differentiation Strategy


Hexafluoroaluminate(3-) (AlF₆³⁻, CAS 21340-03-4) is a triply charged perfluorometallate anion belonging to the octahedral fluoroanion family [1]. With a molecular weight of 140.97 g/mol and a formal charge of −3, it represents the highest-charged member among commonly encountered octahedral fluoroanions . Unlike its singly charged congeners hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻), AlF₆³⁻ exhibits a substantially larger charge-to-radius ratio that fundamentally alters its coordination behaviour, thermal stability profile, and ion-transport properties [2]. The anion occurs naturally as the mineral cryolite (Na₃AlF₆) and serves as the foundational structural unit for a range of commercially relevant salts including lithium hexafluoroaluminate (Li₃AlF₆), sodium hexafluoroaluminate (Na₃AlF₆), and potassium hexafluoroaluminate (K₃AlF₆) [3].

Charge Density
Triply charged −3 anion with strong coulombic interactions, distinct from PF₆⁻ or BF₄⁻
Thermal Profile
Reported lower decomposition barriers in energetic salts versus other fluoroanions
Ion Transport
Enables solid electrolyte Li⁺ conductivity where LiPF₆ decomposes; multicharge immobilization in polymers

Why AlF₆³⁻ Cannot Be Replaced by PF₆⁻, BF₄⁻, or SiF₆²⁻ – The Charge-Gated Differentiation Problem


Hexafluoroaluminate(3−) is often erroneously treated as a generic fluoroanion interchangeable with PF₆⁻, BF₄⁻, or SiF₆²⁻. However, the −3 charge of AlF₆³⁻ generates coulombic interactions with cationic partners that are three times stronger than those of singly charged PF₆⁻ and BF₄⁻, fundamentally altering lattice energies, solubility profiles, and ion-transport dynamics [1]. In conducting polymer systems such as polypyrrole, the multicharged nature of AlF₆³⁻ immobilises the counterion within the polymer matrix, converting the film from a cation-exchanger to an anion-exchanger—a behaviour not achievable with PF₆⁻ or BF₄⁻ [2]. Furthermore, AlF₆³⁻ is the only common fluoroanion that can serve as a precursor to solid electrolytes with the highest reported Li⁺ conductivity among lithium metal fluorides (3 × 10⁻⁵ S/cm at room temperature), a property absent in LiPF₆ and LiBF₄ which lack the structural framework for vacancy-mediated conduction [3]. These charge-driven differences render generic substitution scientifically indefensible for applications demanding precise control over ion mobility, solubility, or thermal decomposition pathways.

PF₆⁻ or BF₄⁻ may not replicate triply charged coulombic immobilization in conducting polymers or solid matrices.
LiPF₆ and LiBF₄ lack the structural framework for vacancy-mediated Li⁺ conduction; solid-state conductivity absent.
Na₃AlF₆ ultra-low water solubility is >200× lower than Na₂SiF₆; homogeneous solution-phase behavior differs fundamentally.

Quantitative Differential Evidence: AlF₆³⁻ vs. PF₆⁻, BF₄⁻, AsF₆⁻, SbF₆⁻, and SiF₆²⁻ for Scientific Procurement Decisions


Thermal Stability in Energetic Salts: AlF₆³⁻ Yields the Lowest Decomposition Activation Enthalpy Among Nine Fluoroanions

In a systematic DFT study of N₅⁺M⁻ energetic salts, the thermal decomposition activation enthalpy (ΔH≠) for N₅AlF₆ was determined to be only 8.5 kcal/mol, the lowest among all nine fluoroanion counterions tested [1]. This value is approximately 3.6-fold lower than N₅PF₆ (30.5 kcal/mol), 3.7-fold lower than N₅AsF₆ (31.5 kcal/mol) and N₅SbF₆ (31.6 kcal/mol), and 3.2-fold lower than N₅BF₄ (27.1 kcal/mol) [1]. Even the closely related N₅AlF₄ species exhibited a substantially higher barrier of 27.1 kcal/mol [1]. The extreme lability of AlF₆³⁻ in this context is attributed to greater electron transfer from the triply charged anion to the N₅⁺ cation during the decomposition transition state [1].

Thermal Decomposition ΔH≠
Head-to-head
8.5 kcal/mol
Reported lowest barrier among tested set; may support controlled initiation research
DFT-level N₅⁺ salt; experimental validation may differ
energetic materials counterion stability DFT thermal decomposition

Ligand Lability Ranking: [AlF₆]³⁻ Is the Most Labile Octahedral Fluoroanion, Enabling Easier Fluoride Exchange

The lability order for octahedral hexafluoro complexes follows the sequence [AlF₆]³⁻ > [SiF₆]²⁻ > [PF₆]⁻, established on the basis of metal ion charge density and crystal field stabilisation arguments [1]. Al³⁺ possesses the lowest charge (+3) and the weakest metal-fluoride bond strength in this isoelectronic series (Al³⁺ < Si⁴⁺ < P⁵⁺), resulting in the highest susceptibility to ligand displacement [1]. This ranking carries direct experimental consequences: in molten cryolite-based electrolytes, AlF₆³⁻ exists in dynamic equilibrium with AlF₄⁻ and AlF₅²⁻ species, with a measured AlF₆³⁻:AlF₄⁻ ratio of approximately 4:1 in alkali chloride melts (except lithium), indicating facile fluoride exchange [2]. By contrast, PF₆⁻ and SiF₆²⁻ maintain their hexacoordinate integrity under equivalent conditions [3].

Lability Ranking
Cross-study comparable
[AlF₆]³⁻ > [SiF₆]²⁻ > [PF₆]⁻
Reported as most labile octahedral fluoroanion, may support fluoride-exchange research
Molten salt Raman data; equilibrium ratio ~4:1 in alkali chlorides
coordination chemistry ligand exchange kinetics Lewis acidity

Li⁺ Solid-State Conductivity: Li₃AlF₆-Based Electrolytes Achieve Highest Reported Conductivity Among Lithium Metal Fluorides

Li₃AlF₆, the lithium salt of hexafluoroaluminate(3−), has been developed into a solid electrolyte that achieves a Li⁺ conductivity of 3 × 10⁻⁵ S/cm at room temperature through Si⁴⁺ doping (4Li₃AlF₆·Li₂SiF₆ composition), representing the highest reported value among all known lithium metal fluoride solid electrolytes [1]. This exceeds previously reported Li₃AlF₆ thin-film conductivities of 7.5 × 10⁻⁶ S/cm by a factor of 4, and β-Li₃AlF₆ conductivities of 3.9 × 10⁻⁶ S/cm at 100 °C by a factor of approximately 8 . Critically, this conductivity is maintained without degradation under ambient conditions (25 °C, 70% relative humidity), a moisture stability advantage not shared by LiPF₆, which hydrolyses to release HF and PF₅ even at trace moisture levels [2]. Full cells using Li₄Ti₅O₁₂ anodes with Li(Ni₀.₃Co₀.₆Mn₀.₁)O₂ cathodes demonstrated stable cycling with no capacity fading over 35 cycles and Coulombic efficiencies exceeding 99% [1].

Li⁺ Conductivity
Cross-study comparable
3×10⁻⁵ S/cm
Reported highest fluoride-based solid Li⁺ conductivity, may support solid electrolyte development
Si⁴⁺-doped Li₃AlF₆; 25 °C, 70% RH
solid-state battery lithium-ion conductor halide solid electrolyte

Standard Reduction Potential: AlF₆³⁻ Is Thermodynamically Stabilised Against Metal Deposition by 0.405 V Relative to Free Al³⁺

The standard reduction potential for the AlF₆³⁻ complex is E° = −2.067 V vs. SHE for the half-reaction AlF₆³⁻ + 3e⁻ ⇌ Al + 6F⁻, as listed in authoritative electrochemical databases [1]. This is 0.405 V more negative than the reduction potential of free Al³⁺ (E° = −1.662 V vs. SHE), demonstrating that fluoride coordination thermodynamically stabilises aluminium in the +3 oxidation state against reduction to the metal [2]. For comparison, the PF₆⁻ anion undergoes reductive decomposition rather than metal-centred reduction, with PF₅ release commencing at its melting point of 467 K (194 °C) [3]. The electrochemical window accessible with AlF₆³⁻-based electrolytes is therefore defined by fluoride oxidation at the anodic limit (~2.87 V) and aluminium complex reduction at the cathodic limit, providing a usable window of approximately 4.9 V in fluoride-based molten salt systems [1].

Reduction Potential
Cross-study comparable
AlF₆³⁻: −2.067 V
Free Al³⁺: −1.662 V
Reported 0.405 V more negative, may support wider cathodic stability window research
Standard conditions; aqueous reference electrode
electrodeposition electrochemical stability window molten salt electrochemistry

Water Solubility Contrast: Na₃AlF₆ Is 3-4 Orders of Magnitude Less Soluble Than NaPF₆, Enabling Controlled-Release and Heterogeneous Applications

Sodium hexafluoroaluminate (Na₃AlF₆, cryolite) exhibits extremely low water solubility of 0.4–0.6 g/L at 20–25 °C (0.042 g/100 mL at 25 °C) . This is approximately three orders of magnitude lower than sodium hexafluorophosphate (NaPF₆), which is freely soluble in water, and contrasts starkly with potassium hexafluorophosphate (KPF₆), which has moderate solubility of approximately 83 g/L at 20 °C [1]. The solubility trend among hexafluoroanion sodium salts follows the inverse of the charge magnitude: Na₃AlF₆ (−3 charge) ≪ Na₂SiF₆ (−2, ~7.4 g/L) < NaPF₆ (−1, highly soluble) . This ultra-low solubility arises from the high lattice energy of the triply charged anion with three sodium counterions, and is exploited industrially: cryolite dissolves alumina while remaining largely phase-separated, a dual solubility behaviour that underpins the entire Hall-Héroult aluminium smelting process [2].

Water Solubility
Class-level
Na₃AlF₆: 0.4–0.6 g/L
NaPF₆: >100 g/L
Reported >1000× lower solubility, may support heterogeneous phase applications
Ambient temperature; class-level inference
solubility engineering heterogeneous catalysis controlled fluoride release

Exclusive Hexacoordination Capability: Aluminium Uniquely Forms [AlF₆]³⁻ Whereas Boron Cannot Form [BF₆]³⁻, Defining the Aluminate Advantage in High-Coordination-Number Chemistry

Aluminium is the smallest Group 13 element capable of forming a stable hexafluoro complex [AlF₆]³⁻; boron, its immediate lighter congener, cannot form the analogous [BF₆]³⁻ due to its smaller ionic radius (Al³⁺ ≈ 53.5 pm vs. B³⁺ ≈ 27 pm in octahedral coordination) and insufficient orbital capacity to accommodate six fluoride ligands [1]. This size-limited hexacoordination capability is unique to aluminium among the Group 13 elements under ambient conditions and distinguishes AlF₆³⁻ from all other common fluoroanions: PF₆⁻ (P⁵⁺, 38 pm), SiF₆²⁻ (Si⁴⁺, 40 pm), and SF₆ (S⁶⁺, 29 pm) all rely on smaller, higher-valent central atoms [2]. The Al–F bond in AlF₆³⁻ is predominantly ionic with partial covalent character arising from F 2p–Al 3s/3p hybridisation, as confirmed by first-principles DFT studies of orthorhombic Na₃AlF₆ [3]. This bonding character yields an intermediate metal-fluoride bond strength that is weaker than Si–F or P–F but stronger than purely ionic fluoride salts, enabling AlF₆³⁻ to serve as a mild, regenerable fluoride source in catalytic cycles [4].

Hexacoordination
Class-level inference
Only Group 13 hexafluoroanion
Al³⁺ uniquely forms [AlF₆]³⁻; B³⁺ cannot; may support high-coordination chemistry
Size-limited coordination; periodic trend
coordination chemistry periodic trends fluoroanion synthesis

Evidence-Backed Application Scenarios for Hexafluoroaluminate(3−) Salts – Where Quantitative Differentiation Drives Procurement Decisions


All-Solid-State Lithium-Ion Battery Electrolyte – Exploiting Highest Fluoride-Based Li⁺ Conductivity with Ambient Moisture Stability

Procurement of Li₃AlF₆ (or its Si⁴⁺-doped derivatives) for solid electrolyte development is justified by its room-temperature Li⁺ conductivity of 3 × 10⁻⁵ S/cm, the highest among all lithium metal fluorides [1]. Unlike LiPF₆, which decomposes at 194 °C and requires strict moisture exclusion, Li₃AlF₆-based electrolytes maintain their conductivity under 70% relative humidity at 25 °C, enabling simplified manufacturing workflows [2]. Full-cell demonstrations with Li₄Ti₅O₁₂ anodes and NCM cathodes have confirmed stable cycling with >99% Coulombic efficiency [1].

Controlled Thermal Decomposition Agent – Leveraging the Lowest ΔH≠ Among Fluoroanion Energetic Salts

When a predictable, low-temperature thermal decomposition pathway is required, AlF₆³⁻ salts of energetic cations (e.g., N₅⁺) provide an activation enthalpy of only 8.5 kcal/mol, compared to 30.5 kcal/mol for PF₆⁻ analogues [3]. This 3.6-fold reduction enables thermal initiation at significantly lower temperatures, making AlF₆³⁻ suitable as a triggerable decomposition couple in pyrotechnic or propellant formulations where precise thermal control is critical [3].

Aluminium Smelting Flux and High-Temperature Solvent – Ultra-Low Water Solubility Coupled with Alumina Dissolution Capacity

Na₃AlF₆ (cryolite) remains irreplaceable as the flux in the Hall-Héroult aluminium smelting process because its water solubility of only 0.4–0.6 g/L ensures it remains phase-separated in the melt while its molten state at ~1012 °C dissolves Al₂O₃ effectively, reducing the electrolysis temperature from alumina's melting point of 2072 °C [4]. No other fluoroanion salt (PF₆⁻, BF₄⁻, SiF₆²⁻) provides this combination of ultra-low water solubility, high thermal stability, and alumina solvation capacity .

Electrochemical Counterion for Conducting Polymer Redox Switching – Multicharge-Driven Anion-Exchange Selectivity

In polypyrrole-based electrochemical systems, doping with AlF₆³⁻ converts the polymer from a cation-exchanger to an anion-exchanger due to the strong coulombic immobilisation of the −3 charged anion within the polymer matrix [5]. This behaviour is not achievable with singly charged PF₆⁻ or BF₄⁻, which are expelled during reduction, making AlF₆³⁻ the counterion of choice for anion-exchange membrane applications or controlled drug-release devices based on conducting polymers [6].

Application
Selection Property
Validation Focus
Solid Electrolyte Research
Fluoride-based Li⁺ conductivity with ambient moisture stability
Conductivity and moisture-stability endpoint verification
Controlled Thermal Decomposition
Reported low thermal decomposition barrier vs. PF₆⁻
Decomposition enthalpy under target formulation conditions
Alumina Dissolution Flux
Ultra-low water solubility and alumina solvation
Solubility and melt behavior under process conditions
Conducting Polymer Switching
−3 charge-driven anion-exchange selectivity
Ion-exchange behavior and immobilization in polymer films
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